molecular formula C23H23F3N6O B10939099 N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-5-[4-(propan-2-yl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-5-[4-(propan-2-yl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10939099
M. Wt: 456.5 g/mol
InChI Key: JBCFRJDQGKNYJD-UHFFFAOYSA-N
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Description

5-(4-ISOPROPYLPHENYL)-N~2~-METHYL-N~2~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes an isopropylphenyl group, a methyl group, a pyrazolylmethyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ISOPROPYLPHENYL)-N~2~-METHYL-N~2~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. The process often starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the isopropylphenyl, methyl, pyrazolylmethyl, and trifluoromethyl groups under specific reaction conditions. Common reagents used in these steps include various organic solvents, catalysts, and protective groups to ensure selective reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction conditions, improve yield, and reduce production costs. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-ISOPROPYLPHENYL)-N~2~-METHYL-N~2~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, hydrogenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

5-(4-ISOPROPYLPHENYL)-N~2~-METHYL-N~2~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-ISOPROPYLPHENYL)-N~2~-METHYL-N~2~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and triggering various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-(4-ISOPROPYLPHENYL)-N~2~-METHYL-N~2~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE: shares similarities with other pyrazolo[1,5-a]pyrimidine derivatives, such as those with different substituents on the phenyl, pyrazolyl, or pyrimidine rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the isopropylphenyl, methyl, pyrazolylmethyl, and trifluoromethyl groups makes it a versatile compound for various research and industrial purposes.

Properties

Molecular Formula

C23H23F3N6O

Molecular Weight

456.5 g/mol

IUPAC Name

N-methyl-N-[(2-methylpyrazol-3-yl)methyl]-5-(4-propan-2-ylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C23H23F3N6O/c1-14(2)15-5-7-16(8-6-15)18-11-20(23(24,25)26)32-21(28-18)12-19(29-32)22(33)30(3)13-17-9-10-27-31(17)4/h5-12,14H,13H2,1-4H3

InChI Key

JBCFRJDQGKNYJD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)N(C)CC4=CC=NN4C

Origin of Product

United States

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